8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane
Description
Properties
IUPAC Name |
8-methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-11-3-5-13-8-9(6-11)7-12-4-2-10-9/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCIFNZGJAYGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC2(C1)COCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a diol or an epoxide in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient production rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, catalysts, and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
- Substituent Effects : The target compound’s methyl group (electron-donating) contrasts with the phenyl group (aromatic, π-π interaction-capable) and ketone (polar, hydrogen-bond acceptor) in the 4-phenyl analog . These differences impact electronic environments and reactivity.
- Rigidity vs. Flexibility: The spirocyclic structure of the target compound imposes rigidity, whereas non-spiro analogs like 1-Hydroxy-5-oxobicyclo[6.4.0]dodecane may exhibit greater conformational flexibility .
Physicochemical and Solubility Properties
- Solubility: The target compound’s heteroatoms (O, N) enhance polarity compared to non-polar alkanes like dodecane ().
- Stability : The ketone in the 4-phenyl derivative may render it prone to nucleophilic attack under basic conditions, whereas the target compound’s ether and amine groups likely confer greater stability .
Biological Activity
8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane is a spirocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a spirocyclic framework that includes both diaza and dioxo functionalities. The molecular formula is , and it has a molecular weight of 224.30 g/mol. The compound's structure allows for various interactions with biological molecules, which may contribute to its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are critical in metabolic pathways, which may lead to therapeutic effects in conditions like inflammation or cancer.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
Biological Activity Data
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of this compound against several strains of Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections. -
Cytotoxicity in Cancer Cells :
In vitro studies on human cancer cell lines demonstrated that this compound induces apoptosis through mitochondrial pathways. Flow cytometry analyses showed increased annexin V staining in treated cells compared to controls, indicating early apoptotic changes. -
Neuropharmacological Effects :
Research investigating the effects on dopamine receptors revealed that the compound enhances dopamine release in neuronal cultures, which may have implications for treating neurodegenerative diseases such as Parkinson's disease.
Q & A
Q. Table 1: Example Biological Activities of Analogous Spiro Compounds
| Study Reference | Biological Activity | Model System | IC₅₀/EC₅₀ |
|---|---|---|---|
| Antioxidant | Liver homogenate | 156.3 µM | |
| Cytotoxic | MCF-7 cells | 20 µM |
How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?
Q. Advanced Research Focus
- Chiral Resolution : Use of chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) .
- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy to detect stereochemical deviations .
- Crystallization Optimization : Solvent screening (e.g., ethanol/water mixtures) to enhance enantiomeric purity .
What methodologies are recommended for assessing environmental fate and ecotoxicological impacts?
Q. Advanced Research Focus
- Biodegradation Studies : OECD 301B tests to evaluate microbial breakdown .
- Partition Coefficients : LogP measurements (via shake-flask method) to predict bioaccumulation potential .
- Ecotoxicology Assays : Daphnia magna or algae growth inhibition tests to assess aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
